molecular formula C9H7NO2 B1309160 5-hydroxy-1H-indole-3-carbaldehyde CAS No. 3414-19-5

5-hydroxy-1H-indole-3-carbaldehyde

Cat. No. B1309160
CAS RN: 3414-19-5
M. Wt: 161.16 g/mol
InChI Key: MACGYEHQAHCRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. The specific compound of interest, 5-hydroxy-1H-indole-3-carbaldehyde, would contain a hydroxy group at the fifth position and a carbaldehyde group at the third position on the indole ring system. Although the provided papers do not directly discuss 5-hydroxy-1H-indole-3-carbaldehyde, they do provide insights into related compounds and their chemical properties and reactions.

Synthesis Analysis

The synthesis of related indole carbaldehydes involves various chemical reactions. For instance, the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde involves the Skraup reaction, followed by treatment with DMF-DMA and catalytic LiOH to produce an N,N-dimethyl enamine intermediate, which is then oxidatively cleaved to afford the desired product . Similarly, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds through cyclization . These methods could potentially be adapted for the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using techniques such as single crystal X-ray diffraction . This method allows for the precise determination of the arrangement of atoms within a molecule. The structure of indole carbaldehydes is characterized by the presence of an indole core with various substituents that influence the molecule's reactivity and physical properties.

Chemical Reactions Analysis

Indole carbaldehydes participate in a variety of chemical reactions. For example, the reaction between 1-alkyl-2-chloro-1H-indole-3-carbaldehydes and 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles, showcasing the reactivity of the carbaldehyde group in cyclization reactions . Additionally, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. For instance, the presence of a bromo substituent and hydrogen bonding capabilities can affect the compound's solubility, melting point, and crystal structure . The thermal stability of these compounds can be assessed using thermal analysis, and they are often found to be stable up to certain temperatures . Spectroscopic methods, including NMR and electronic spectra, are used to characterize these compounds and assess their electronic structures .

Safety And Hazards

The safety information available indicates that 5-Hydroxy-1H-indole-3-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

properties

IUPAC Name

5-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGYEHQAHCRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415915
Record name 5-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1H-indole-3-carbaldehyde

CAS RN

3414-19-5
Record name 5-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 2
5-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 5
5-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-hydroxy-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.